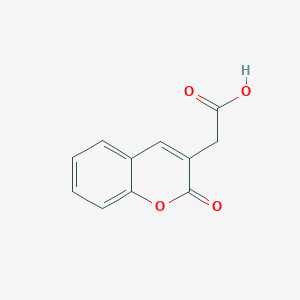

(2-Oxo-2H-chromen-3-yl)acetic acid

Overview

Description

“(2-Oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the CAS Number: 20862-58-2 . It has a molecular weight of 204.18 . The compound is in powder form and is stored at room temperature . The IUPAC name for this compound is "this compound" .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) . This code provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

“this compound” has a melting point of 154-158°C . It has a density of 1.4±0.1 g/cm³, a boiling point of 440.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Novel Compounds

A study details the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. This work highlights the steps involved in synthesizing various compounds from the base chemical, aiming to screen them for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Antineoplastic Activity

Another research explored the synthesis, reactions, and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. These compounds were evaluated for their antineoplastic activities on 60 human tumor cell line panels, indicating the potential of these derivatives as new leading skeletons for further antitumor activity study (Gašparová et al., 2013).

Antimicrobial Activity

Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide were synthesized and tested for their antimicrobial activity. These derivatives include Schiff's bases and thiosemicarbazone, among others, showcasing a broad scope of chemical reactions leveraging the core structure for potential antimicrobial applications (Čačić et al., 2006).

Fluorescent Probe for Sensing

The use of a coumarin-based fluorescent probe for sensing cysteine was demonstrated, utilizing acrylic acid 3-acetyl-2-oxo-2H-chromen-7-yl ester. This application highlights the potential of (2-Oxo-2H-chromen-3-yl)acetic acid derivatives in bioanalytical chemistry, offering high selectivity and naked-eye detection capabilities for cysteine in biological samples (Dai et al., 2014).

Material Science Applications

In materials science, photoactive derivatives of cellulose were prepared by esterification with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. These water-soluble polyelectrolytes decorated with photochemically active chromene moieties present new opportunities for smart material design, demonstrating the versatility of this compound derivatives in functional material development (Wondraczek et al., 2012).

Safety and Hazards

Mechanism of Action

Mode of Action

The exact mode of action of (2-Oxo-2H-chromen-3-yl)acetic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

A related compound, ethyl 2,2-difluoro-2-(2-oxo-2h-chromen-3-yl) acetate, has been reported to suppress the egfr/pi3k/akt/mtor signaling pathway, which plays a crucial role in cell proliferation and survival .

Result of Action

Compounds with similar structures have shown various biological activities, including antimicrobial effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

properties

IUPAC Name |

2-(2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJIXDKRFQBKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339151 | |

| Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20862-58-2 | |

| Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

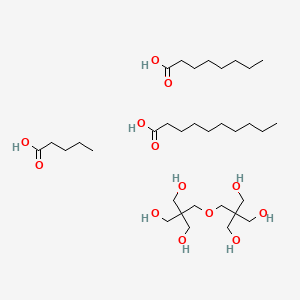

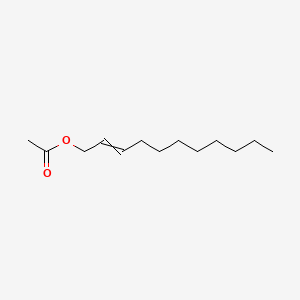

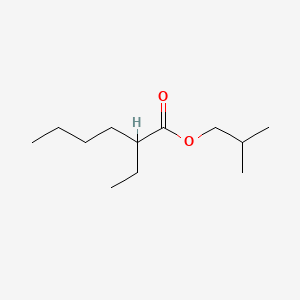

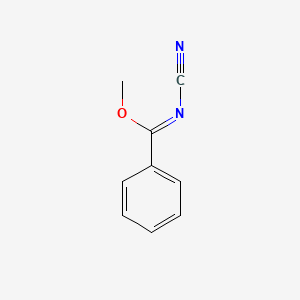

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)

![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)

![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)